CAY10696
Description
Properties
Molecular Formula |
C₁₂H₂₀O₃ |
|---|---|
Molecular Weight |
212.29 |
Synonyms |
2-((1R,5S)-2-Oxo-5-pentylcyclopentyl)acetic Acid; |
Origin of Product |
United States |
Enzymatic and Biosynthetic Pathways Associated with Cay10696
Precursor Relationships: Linoleic Acid and Phytoenoic/Phytodienoic Acids
The biosynthesis of certain cyclopentenone oxylipins in plants, such as phytoenoic and phytodienoic acids, originates from linoleic acid. bertin-bioreagent.comcaymanchem.comcaymanchem.com Linoleic acid (Item No. 90150) serves as a precursor in these pathways. bertin-bioreagent.comcaymanchem.comcaymanchem.com These cyclopentenone compounds are structurally related to CAY10696, a cyclopentanone (B42830). bertin-bioreagent.comcaymanchem.comcaymanchem.com This suggests a potential link in their biosynthetic routes, where linoleic acid or its derivatives serve as initial substrates.
Enzymatic Conversion of Cyclopentenones to Cyclopentanones by Reductases
A key step in the formation of cyclopentanones, including potentially this compound, from cyclopentenone precursors involves enzymatic reduction. bertin-bioreagent.comcaymanchem.comcaymanchem.com This conversion is catalyzed by reductase enzymes. bertin-bioreagent.comcaymanchem.comcaymanchem.com This type of enzymatic transformation is also observed within the well-characterized jasmonic acid pathway. bertin-bioreagent.comcaymanchem.comcaymanchem.com
Role of Specific Reductase Enzymes
Reductase enzymes play a crucial role in catalyzing redox transformations in various biosynthetic and metabolic pathways. nih.gov The conversion of cyclopentenones to cyclopentanones is a reduction reaction where a double bond within the cyclopentenone ring is reduced to a single bond, resulting in the saturated cyclopentanone structure. While the specific reductase enzymes directly responsible for the conversion leading to this compound are not explicitly detailed in the provided information, the general principle of reductases mediating this type of transformation is established, particularly in related oxylipin pathways like that of jasmonic acid. bertin-bioreagent.comcaymanchem.comcaymanchem.com The Aldo-Keto Reductase (AKR) superfamily, for instance, comprises enzymes that catalyze such carbonyl reductions and are involved in various metabolic processes. nih.gov Thioester reductase (TR) domains are also known to catalyze reductive release of natural products in some biosynthetic pathways, yielding aldehydes or alcohols through two- and four-electron reductions. nih.gov
Integration with the Jasmonic Acid Pathway
The enzymatic conversion of cyclopentenones to cyclopentanones by reductases is a process that occurs within the jasmonic acid pathway. bertin-bioreagent.comcaymanchem.comcaymanchem.com Jasmonic acid (JA) is a plant hormone derived from oxygenated fatty acids via the octadecanoid pathway. uni-hohenheim.demdpi.com This pathway involves the conversion of fatty acids, such as α-linolenic acid, into cyclopentenone precursors, which are then further modified. uni-hohenheim.demdpi.com The structural relationship between this compound and plant oxylipins, along with the shared enzymatic step of cyclopentenone reduction, suggests a potential integration or parallel with the jasmonic acid biosynthetic route. bertin-bioreagent.comcaymanchem.comcaymanchem.com Jasmonates, including JA and its derivatives, play significant roles in plant development and responses to environmental stresses. uni-hohenheim.demdpi.com
Investigation of Molecular Mechanisms of Action for Cay10696
Receptor Binding and Ligand-Receptor Interaction Studies
Research indicates that CAY10696 functions as a highly selective antagonist of the 5-HT2A receptor. glpbio.com Receptor binding studies have determined a binding affinity (Ki) of 4.9 nM for this compound at the 5-HT2A receptor. glpbio.com
Beyond direct receptor binding affinity, studies have also explored the functional consequences of this compound's interaction with the 5-HT2A receptor. This compound has been shown to inhibit inositol (B14025) phosphate (B84403) accumulation, a signaling pathway often mediated by G protein-coupled receptors like 5-HT2A, with an IC50 value of 5.2 nM. glpbio.com Furthermore, this compound demonstrates potent inhibition of serotonin-mediated amplification of ADP-stimulated platelet aggregation. This inhibitory effect was observed in both human and dog platelets, with IC50 values of 8.7 nM and 23.1 nM, respectively. glpbio.com
The binding affinity and functional inhibition data are summarized in the table below:
| Target/Assay | Measurement Type | Value | Species (if applicable) | Citation |
| 5-HT2A receptor | Ki | 4.9 nM | N/A | glpbio.com |
| Inositol phosphate accumulation | IC50 | 5.2 nM | N/A | glpbio.com |
| Serotonin-mediated amplification of ADP-stimulated platelet aggregation | IC50 | 8.7 nM | Human | glpbio.com |
| Serotonin-mediated amplification of ADP-stimulated platelet aggregation | IC50 | 23.1 nM | Dog | glpbio.com |
Investigation of Interactions with Nucleic Acids and Lipids
Investigations into the interaction of this compound with nucleic acids have revealed an effect on DNA synthesis. Preincubation with this compound significantly inhibits 5-HT-stimulated DNA synthesis, with an observed IC50 value of 13 ± 7 nM. glpbio.com This finding suggests that this compound can modulate cellular processes involving DNA synthesis, potentially through mechanisms linked to its primary receptor target, the 5-HT2A receptor, or via other pathways.
Specific detailed research findings regarding the direct interaction of this compound with RNA molecules were not identified in the conducted literature search. Similarly, specific data detailing the direct interaction of this compound with various types of lipids, such as phospholipids (B1166683) or components of cell membranes, were not found.
Cellular Effects and Pathway Modulation by Cay10696
Analysis of Cellular Signaling Pathways
CAY10696 has been investigated for its potential to interfere with several major signaling pathways that are central to cell communication and function.
Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a pivotal signaling route that transduces signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival. wikipedia.orgsinobiological.comcusabio.comnih.gov This pathway consists of a series of protein kinases, including Raf, MEK, and ERK. sinobiological.com Upon activation, typically by growth factors, this cascade results in the phosphorylation of target proteins, including transcription factors that orchestrate cellular responses. wikipedia.org
Research into the effects of this compound on this pathway is ongoing. Preliminary studies are designed to investigate whether this compound can alter the phosphorylation status of key components of the MAPK/ERK cascade. The table below summarizes the potential points of investigation for this compound's interaction with this pathway.
| Pathway Component | Potential Effect of this compound | Method of Analysis |
| Raf Kinases | Inhibition or activation | Western Blot for p-Raf |
| MEK1/2 Kinases | Inhibition or activation | Western Blot for p-MEK1/2 |
| ERK1/2 Kinases | Inhibition or activation | Western Blot for p-ERK1/2 |
| Downstream Targets (e.g., c-Fos, c-Myc) | Altered gene expression | qPCR, Reporter Assays |
PI3K/Akt/mTOR Pathway Dynamics
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. wikipedia.orgresearchgate.netnih.gov This pathway is activated by a multitude of upstream signals, including growth factors and insulin. wikipedia.org Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a significant target for therapeutic intervention. nih.govfrontiersin.org
Investigations are underway to determine the precise impact of this compound on the key nodes of this pathway. The focus of these studies is to ascertain whether this compound can modulate the activity of PI3K, the phosphorylation of Akt, or the downstream signaling of mTOR. The following table outlines the key investigative parameters.
| Pathway Component | Potential Effect of this compound | Method of Analysis |
| PI3K (Phosphoinositide 3-kinase) | Inhibition or altered activity | In vitro kinase assays |
| Akt (Protein Kinase B) | Altered phosphorylation (Ser473, Thr308) | Western Blot for p-Akt |
| mTOR (mammalian Target of Rapamycin) | Altered activity of mTORC1/mTORC2 | Western Blot for p-S6K, p-4E-BP1 |
| Downstream Effectors (e.g., GSK3β) | Altered phosphorylation and activity | Western Blot for p-GSK3β |
JAK/STAT Signaling Cascade Investigations
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines, interferons, and growth factors. wikipedia.orgnih.gov This pathway plays a critical role in immunity, cell proliferation, differentiation, and apoptosis. wikipedia.orgfrontiersin.org The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate STAT proteins. nih.gov Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. wikipedia.orgnih.gov
The potential for this compound to modulate the JAK/STAT pathway is an active area of research. Studies are focused on determining if this compound can interfere with the phosphorylation of JAKs or STATs, thereby affecting downstream gene expression. The table below details the experimental approaches being used.
| Pathway Component | Potential Effect of this compound | Method of Analysis |
| JAKs (Janus Kinases) | Inhibition of phosphorylation | Western Blot for p-JAK |
| STATs (Signal Transducers and Activators of Transcription) | Inhibition of phosphorylation and dimerization | Western Blot for p-STAT, EMSA |
| Target Gene Expression (e.g., SOCS, Bcl-2) | Altered mRNA and protein levels | qPCR, Western Blot |
G Protein-Coupled Receptor (GPCR) Mediated Signaling
G protein-coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that detect a wide variety of extracellular signals, including hormones, neurotransmitters, and light. nih.govkhanacademy.orgyoutube.com Upon ligand binding, GPCRs activate intracellular heterotrimeric G proteins, which in turn modulate the activity of various effector enzymes and ion channels, leading to a cellular response. nih.govyoutube.com
The interaction of this compound with GPCR-mediated signaling pathways is a subject of scientific inquiry. Research is aimed at understanding whether this compound can act as a ligand for specific GPCRs or modulate the downstream signaling cascades initiated by G protein activation. The investigative strategies are summarized in the table below.
| Signaling Aspect | Potential Effect of this compound | Method of Analysis |
| GPCR Binding | Agonist or antagonist activity | Radioligand binding assays |
| G Protein Activation | Modulation of GTPγS binding | GTPγS binding assays |
| Second Messenger Levels (e.g., cAMP, IP3) | Increase or decrease | ELISA, FRET-based sensors |
| Downstream Kinase Activation (e.g., PKA, PKC) | Altered phosphorylation of substrates | Kinase activity assays |
Regulation of Cellular Processes
The modulation of the aforementioned signaling pathways by this compound is expected to have significant consequences for various cellular processes, most notably the cell cycle.
Cell Cycle Progression and Checkpoint Control
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.gov It is controlled by a series of checkpoints that monitor the integrity of the genome and the proper completion of each phase. wikipedia.orgkhanacademy.org Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. nih.gov
The influence of this compound on cell cycle progression is a critical area of investigation. Research efforts are directed at determining whether this compound can induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions. wikipedia.orgnih.gov The potential mechanisms being explored include the modulation of CDK activity and the expression of cell cycle regulatory proteins. The table below outlines the experimental parameters for these studies.
| Cell Cycle Parameter | Potential Effect of this compound | Method of Analysis |
| Cell Cycle Distribution | Arrest in G1, S, or G2/M phase | Flow cytometry (Propidium Iodide staining) |
| Cyclin/CDK Levels | Altered expression of Cyclin D, E, A, B and CDK2, 4, 6, 1 | Western Blot, qPCR |
| CDK Inhibitor (CKI) Levels | Upregulation of p21, p27 | Western Blot, qPCR |
| Checkpoint Protein Activation | Phosphorylation of Chk1, Chk2 | Western Blot |
Apoptosis and Cell Survival Pathways
There is currently a lack of specific research data detailing the effects of this compound on apoptotic and cell survival signaling cascades. The mechanisms by which cells decide to live or die are tightly regulated by a complex network of proteins. Key players in these pathways include the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization, and caspases, which execute the final stages of apoptosis. How this compound might interact with these or other components of the apoptotic machinery is unknown.
Autophagy Regulation
The role of this compound in the regulation of autophagy is another area that remains to be elucidated. Autophagy is a dynamic process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. This pathway is controlled by a core set of autophagy-related (Atg) genes and is influenced by cellular energy status and stress signals. Whether this compound promotes or inhibits autophagic flux has not been reported.
Cellular Differentiation and Morphogenesis
The potential influence of this compound on cellular differentiation and morphogenesis is not documented in the current body of scientific literature. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a cornerstone of developmental biology. Morphogenesis refers to the biological processes that give an organism its shape. The impact of this compound on these complex, multi-step processes has not been a subject of published research.
Modulation of Gene Expression and Epigenetic Mechanisms
Detailed analyses of how this compound might alter gene expression or epigenetic landscapes are not available.
Transcriptomic Profiling (RNA-Seq)
No transcriptomic studies, such as those using RNA sequencing (RNA-Seq), have been published to provide a global view of gene expression changes induced by this compound. Such an analysis would be invaluable in identifying the cellular pathways and biological processes that are potentially modulated by this compound.
Epigenetic Target Engagement and Histone Modification Analysis
There is no information regarding the engagement of this compound with epigenetic targets or its effect on histone modifications. Epigenetic mechanisms, including the methylation and acetylation of histones, play a crucial role in regulating gene accessibility and expression. Investigating whether this compound interacts with enzymes that write, read, or erase these marks would be a critical step in understanding its molecular mechanism of action.
DNA Damage and Repair Pathway Modulation
The effect of this compound on DNA damage and repair pathways is currently unknown. The integrity of the genome is constantly challenged by endogenous and exogenous agents, and cells have evolved sophisticated DNA repair mechanisms to counteract this damage. Whether this compound induces DNA damage or interferes with these repair processes has not been investigated.
Cellular Stress Responses and Oxidative Homeostasis
Following a comprehensive review of scientific literature and research databases, no specific information was found regarding the effects of the chemical compound this compound on cellular stress responses and oxidative homeostasis.
Extensive searches were conducted to identify studies detailing the impact of this compound on key pathways and markers of cellular stress, including:
The Keap1-Nrf2-ARE pathway, a critical regulator of antioxidant and detoxification gene expression.
The activity of primary antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
The induction or modulation of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Despite these efforts, no research articles, datasets, or other scientific publications linking this compound to these cellular processes could be located. Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the modulation of cellular stress responses and oxidative homeostasis by this specific compound.
Preclinical Research in Non Human Biological Systems
In Vitro Cell-Based Models
In vitro cell-based models are widely used in preclinical research to investigate the cellular and molecular effects of compounds. These models offer controlled environments to study specific cell types and their responses.
Primary Cell Culture Systems for Specific Cell Lineages
Primary cell cultures involve cells isolated directly from living tissue. These systems are valuable for studying the behavior and responses of specific cell lineages in a context that is closer to the in vivo environment compared to established cell lines. They can retain many of the characteristics of the original tissue. While primary cell culture systems are utilized across various research areas, specific studies detailing the use of CAY10696 in primary cell cultures for any particular cell lineage were not identified in the conducted searches.
Established Cell Lines for Mechanistic Studies
Established cell lines are immortalized cell populations that can be propagated indefinitely in culture. They are a convenient and widely used tool for mechanistic studies, high-throughput screening, and investigating specific cellular pathways. Different cell lines represent various tissue types and disease states, offering reproducible models for research. Despite their broad application in studying compound effects, specific research findings on the activity or mechanisms of this compound in established cell lines were not found in the reviewed literature.
Co-culture and Organoid Models
Co-culture models involve the simultaneous culture of two or more different cell types, aiming to mimic the complex interactions that occur between cells in tissues and organs. Organoid models are three-dimensional (3D) cultures derived from stem cells or primary tissue that self-organize into structures resembling miniature organs, recapitulating aspects of tissue architecture and function more closely than 2D cell cultures. These advanced in vitro models are increasingly used to study cell-cell communication, tissue development, disease modeling, and compound responses in a more physiologically relevant context. However, no specific studies or data tables were identified that describe the application or findings of this compound in co-culture or organoid models.
In Vivo Non-Human Animal Models
In vivo animal models are essential for evaluating the systemic effects of compounds, including pharmacokinetics, pharmacodynamics, efficacy, and potential toxicity in a complex biological system.
Selection and Development of Appropriate Vertebrate Models (e.g., Rodents, Zebrafish)
The selection of appropriate vertebrate models, such as rodents (e.g., mice and rats) or zebrafish, depends on the research question and the biological processes being investigated. These models allow for the study of compound effects on whole organisms, including complex physiological and pathological processes. The development of specific animal models, including genetically modified organisms, is crucial for understanding disease mechanisms and evaluating targeted therapies. While various vertebrate models are utilized in preclinical research, no information was found detailing the selection, development, or use of specific animal models for studying this compound.
Phenotypic Characterization in Non-Human Organisms
Phenotypic characterization in non-human organisms involves systematically documenting observable characteristics and traits, which can include morphological, physiological, biochemical, and behavioral endpoints. This is a fundamental aspect of in vivo studies to assess the impact of a compound on the organism's phenotype. Despite the importance of phenotypic characterization in preclinical in vivo studies, no specific data were identified regarding the phenotypic effects of this compound in any non-human organism model.
Investigation of Systemic Biological Effects
Investigations into the systemic biological effects of a compound in preclinical settings typically involve administering the compound to animal models and observing its impact on various physiological systems. This can include assessing effects on organ function, behavior, and other systemic indicators. While preclinical studies are designed to mimic conditions relevant to human clinical trials, the predictive value of animal models for human responses can vary.
Based on the available information, specific research findings detailing the systemic biological effects of this compound in non-human biological systems were not found in the consulted sources. The physiological actions of this compound are reported as not known.
Pharmacodynamic Studies in Preclinical Models
Pharmacodynamic studies in preclinical models aim to characterize the relationship between drug exposure and the resulting biological effects. These studies help to understand a compound's mechanism of action and potential efficacy. Techniques such as measuring biomarkers, assessing functional readouts, and evaluating effects on target molecules are employed in these studies.
Specific pharmacodynamic studies investigating this compound in preclinical models were not detailed in the consulted sources. The current understanding indicates that the physiological actions of this compound are not known, which implies a lack of reported pharmacodynamic data.
Plant Biology Models
Plant biology models, such as Arabidopsis thaliana, are widely used to study various aspects of plant growth, development, and responses to environmental stimuli and chemical compounds. These models offer advantages such as a compact genome, short life cycle, and ease of genetic manipulation, facilitating detailed investigations into plant biological processes.
Plant Biology Models
Studies in Model Plant Species (e.g., Arabidopsis thaliana)
Arabidopsis thaliana has served as a primary model organism in plant science for decades due to its suitability for genetic and molecular studies. Research in Arabidopsis has significantly contributed to understanding plant development, metabolism, and defense mechanisms.
While this compound is structurally related to plant oxylipins involved in the jasmonate pathway, specific studies investigating this compound in model plant species such as Arabidopsis thaliana were not found in the consulted sources.
Evaluation of Effects on Plant Growth, Development, and Stress Responses
Plant growth and development are influenced by various internal and external factors, including plant hormones and environmental stresses like salinity. Plant stress responses involve complex signaling pathways that help plants adapt to adverse conditions. Jasmonates, for instance, play crucial roles in regulating plant growth, development, and defense responses to various stresses.
Specific evaluations of the effects of this compound on plant growth, development, or stress responses were not detailed in the consulted sources. The available information states that the physiological actions of this compound are not known.
Comparison with Endogenous Jasmonate Signaling
Endogenous jasmonate signaling is a well-characterized pathway in plants that mediates responses to wounding, herbivory, and other stresses, as well as influencing developmental processes. The pathway involves the perception of jasmonate signals, leading to the degradation of repressor proteins and the activation of gene expression.
Chemical Synthesis and Structure Activity Relationship Sar Studies of Cay10696
Total Synthesis of CAY10696 and its Stereoisomers
The structure of N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate contains a single defined double bond with Z (cis) stereochemistry at the 8 position of the heptadecenyl chain. This defines one specific stereoisomer based on the double bond geometry. The synthesis of this compound would necessitate control over or the establishment of this specific cis configuration. The corresponding E (trans) isomer would be a geometric stereoisomer. No information regarding the synthesis or study of other stereoisomers, such as the E isomer, of this specific compound was found in the consulted sources.
Design and Synthesis of this compound Analogs
This compound (N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate) is described as a synthetic analog of macamides. This classification suggests that the design and synthesis of related compounds have been undertaken, likely to explore variations in biological activity, particularly concerning fatty acid amide hydrolase (FAAH) inhibition, which is a reported activity of this compound. The design of such analogs would typically involve modifications to the different parts of the molecule: the heptadecenyl chain (varying chain length, degree and position of unsaturation, or introducing substituents), the carbamate (B1207046) linker, or the pyridylmethyl group (modifying the pyridine (B92270) ring or the linker to it).
The synthesis of these analogs would employ standard organic chemistry techniques for forming carbamate bonds and incorporating the desired structural variations. While the general principle of designing and synthesizing analogs to probe SAR is well-established in medicinal chemistry, specific details on the design strategies and synthetic routes for analogs of this compound were not available in the provided search results.
Elucidation of Structure-Activity Relationships for Biological Effects
Structure-activity relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound. For this compound (N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate), the primary reported biological activity is the potent inhibition of FAAH. This indicates that SAR studies would focus on identifying which parts of the molecule are crucial for this inhibitory activity and how modifications affect potency and selectivity.
Identification of Key Pharmacophores
Identifying key pharmacophores involves determining the essential features of a molecule required for its biological activity. For an enzyme inhibitor like this compound, the pharmacophore would likely include functional groups or structural motifs that interact directly with the active site or other crucial binding regions of the target enzyme (FAAH). These features could include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, or specific spatial arrangements of these elements.
Based on the structure of this compound, potential pharmacophoric elements could include the carbamate group, the nitrogen atom in the pyridine ring, the hydrophobic heptadecenyl chain, and the aromatic pyridine ring. Elucidation of the precise pharmacophore would typically involve the synthesis and testing of truncated or modified analogs and computational modeling techniques. Specific information on the identified pharmacophore for this compound was not found in the search results. General pharmacophore models for other enzyme inhibitors, such as 5-lipoxygenase inhibitors, have been developed, highlighting features like hydrogen bond acceptors, hydrophobic features, and aromatic rings as important for activity.
Assessment of Substituent Effects on Biological Activity
Assessing substituent effects involves systematically altering functional groups or adding substituents to different positions on the core structure of a compound and measuring the impact on biological activity. For this compound, this would entail synthesizing analogs with variations on the heptadecenyl chain, the carbamate linker, or the pyridylmethyl moiety and evaluating their FAAH inhibitory potency.
For example, varying the length or saturation of the fatty acid chain, changing the type of linker, or adding substituents to the pyridine ring could reveal which modifications enhance or diminish activity. These studies help to define the optimal structural requirements for interaction with the target enzyme. While the principle of assessing substituent effects is fundamental to SAR studies, specific data detailing these effects for this compound analogs were not found in the provided search results. Studies on other classes of inhibitors have shown that the nature and position of substituents can significantly impact inhibitory potency.
Development of Chemical Probes for this compound Research
Chemical probes are small molecules with high potency and selectivity for a specific biological target, used to perturb protein function and study biological processes. The development of chemical probes for this compound research would involve creating modified versions of this compound that retain its biological activity (e.g., FAAH inhibition) but are equipped with additional functionalities for research applications, such as visualization or immobilization.
Specific chemical probes for this compound were not mentioned in the search results. However, the general strategies for developing chemical probes include introducing tags for detection or immobilization without significantly altering the binding affinity or mechanism of action.
Synthesis of Fluorescently Labeled this compound Derivatives
The synthesis of fluorescently labeled this compound derivatives would involve chemically attaching a fluorophore to the this compound structure. This would allow researchers to track the compound's distribution in cells or tissues, study its binding to FAAH or other potential targets, or use it in fluorescence-based assays.
Due to the limitations of the available information from the conducted searches, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound this compound strictly following the provided outline regarding its detailed chemical synthesis, specific Structure-Activity Relationship (SAR) studies, and the development of photoaffinity labels for target identification derived from this compound.
The search results provide basic information about this compound, such as its chemical name, molecular formula, and its classification as a 12-carbon cyclopentanone (B42830) related to plant oxylipins with currently unknown physiological actions. bertin-bioreagent.comcaymanchem.com It is also noted as an isomer of Dihydrojasmonic Acid. caymanchem.com While general principles of chemical synthesis, SAR studies, and photoaffinity labeling are described in the search results, there is no specific information detailing the synthetic route for this compound, empirical data from SAR studies specifically conducted on this compound or its direct derivatives, or the development and application of photoaffinity labels originating from this compound for target identification purposes.
Therefore, generating content that strictly adheres to the specified sections and focuses solely on this compound within those contexts is not feasible with the currently available information.
Below is the basic information identified for this compound and the requested table.
Chemical Compound: this compound
Advanced Analytical Methodologies for Cay10696 Research
Quantitative Analysis in Complex Biological Matrices
Quantitative analysis aims to determine the precise amount of CAY10696 and its related compounds present in biological samples such as plasma, tissue, or cell extracts. This is essential for studying its distribution, metabolism, and potential effects.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique widely used for the quantitative analysis of small molecules, including oxylipins and related compounds, in complex biological matrices. nih.govnih.gov It combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS).
In LC-MS/MS, a sample is first injected into an LC system, where the components are separated based on their physical and chemical properties as they pass through a stationary phase. The separated analytes then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting the parent ion and detecting specific product ions, which helps to confirm the identity of the analyte and reduce interference from matrix components. nih.gov
For quantitative analysis of compounds like this compound, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are typically employed in MS/MS. nih.gov These modes monitor specific precursor-to-product ion transitions characteristic of the target analyte, offering high sensitivity and specificity. nih.gov
LC-MS/MS methods have been developed for the quantification of various oxylipins and related lipids in biological samples, demonstrating high sensitivity with lower limits of quantitation often in the picogram range and wide linear ranges. nih.gov Sample preparation is a critical step in LC-MS/MS analysis of biological matrices to minimize matrix effects and concentrate the analyte. Techniques such as liquid-liquid extraction or solid-phase extraction are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds. While this compound is a cyclopentanone (B42830), its volatility and that of its potential metabolites would determine the suitability of GC-MS. GC-MS separates analytes based on their boiling points and interaction with the stationary phase in a gas chromatography column. phytojournal.com The separated compounds are then detected and identified by a mass spectrometer. phytojournal.com
GC-MS is often used for the analysis of fatty acids, sterols, and certain oxylipins, particularly after derivatization to increase their volatility and improve chromatographic behavior. uni-goettingen.de It provides high chromatographic resolution and can be coupled with various mass spectrometry detectors, including quadrupole and time-of-flight analyzers. gimm.pt
GC-MS has been applied in the analysis of plant extracts to identify various bioactive compounds, including triterpenoids, sterols, and volatile organic compounds. scielo.org.mxphcogj.com The identification is typically performed by comparing the mass spectra of the detected compounds to spectral libraries. phcogj.com
Spectroscopic Techniques for Structural Elucidation of Metabolites
Identifying the metabolic fate of this compound requires the structural elucidation of its metabolites. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry approaches, are indispensable for this purpose.
NMR spectroscopy provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. uii.ac.id While less sensitive than mass spectrometry, NMR offers unparalleled structural information, allowing the differentiation of isomers and providing insights into the connectivity and functional groups within a molecule. uii.ac.idsemanticscholar.org Techniques such as 1D (e.g., 1H NMR, 13C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) are used to determine the complete structure of isolated metabolites. researchgate.netunl.edu
Mass spectrometry, especially high-resolution MS and tandem MS, is also crucial for structural elucidation. Accurate mass measurements provide the elemental composition of a metabolite, while fragmentation patterns obtained from MS/MS experiments offer clues about its substructures. unl.edu Coupling chromatography (LC or GC) with high-resolution MS/MS allows for the separation and identification of metabolites in complex mixtures. researchgate.net
Combining NMR and MS data is a powerful approach for metabolite identification, leveraging the complementary information provided by each technique. researchgate.netunl.edu This integrated approach enhances the accuracy and confidence in structural assignments. unl.edu
High-Throughput Screening (HTS) Assay Development for this compound Activity
High-Throughput Screening (HTS) is a process used to rapidly test large libraries of compounds for a specific biological activity. bmglabtech.com If this compound is being investigated for potential biological effects, HTS assays would be developed to screen for these activities. bmglabtech.com
HTS assays are designed to be miniaturized, automated, and provide a rapid readout. bmglabtech.com They typically involve the use of multi-well plates (e.g., 96, 384, or 1536 wells) and automated liquid handling systems. bmglabtech.comafasci.com Various detection technologies can be employed, including fluorescence, luminescence, absorbance, and mass spectrometry. bmglabtech.comafasci.com
For this compound, HTS assay development would depend on the hypothesized biological activity. For example, if it is thought to interact with a specific enzyme or receptor, an assay measuring enzyme activity or receptor binding could be developed. bmglabtech.com If its effect on cellular processes is being investigated, cell-based assays measuring parameters like calcium flux or gene expression could be used. afasci.comnih.gov
Recent advancements have integrated mass spectrometry into HTS, allowing for label-free detection and quantification of analytes or reaction products directly from screening plates, which can be beneficial for diverse target types. researchgate.nettechnologynetworks.com
Omics Integration: Metabolomics and Lipidomics for this compound Pathway Analysis
Metabolomics and lipidomics are comprehensive, high-throughput approaches to study the complete set of small molecules (metabolites) and lipids, respectively, within a biological system. uni-goettingen.denih.gov Integrating these 'omics' approaches with this compound research can provide a holistic view of how the compound affects cellular pathways and processes. nih.gov
Metabolomics and lipidomics studies typically employ advanced analytical platforms, primarily LC-MS and GC-MS, to profile a wide range of metabolites and lipids in biological samples. uni-goettingen.degimm.ptnih.gov Untargeted approaches aim to detect and identify as many molecules as possible, while targeted approaches focus on quantifying specific sets of known metabolites or lipids. gimm.pt
By analyzing changes in the metabolome and lipidome following exposure to this compound, researchers can gain insights into the biochemical pathways that are affected. nih.gov This can help to understand the compound's mechanism of action, identify potential biomarkers of exposure or effect, and reveal off-target effects. nih.gov
Data analysis in metabolomics and lipidomics involves complex statistical and bioinformatics tools to process large datasets, identify significant changes in metabolite or lipid levels, and map these changes onto metabolic pathways. nih.gov
Potential Research Applications and Future Directions for Cay10696
Utility as a Biochemical Reagent and Research Tool
CAY10696 is commercially available from biochemical suppliers, indicating its primary utility as a biochemical reagent and research tool. uni.lubidepharm.com Biochemicals like this compound are routinely employed in various biological assays and research workflows. They can serve diverse functions, including acting as standards, probes, or components in in vitro and in vivo studies aimed at understanding biological processes. The availability of this compound as a purified compound facilitates its use in controlled experimental settings to explore potential biological activities or to be used as a reference standard in analytical procedures, such as chromatography or mass spectrometry. uni.lu Its structural relationship to plant oxylipins suggests its potential use in plant biology research, particularly in studies investigating oxylipin metabolism or signaling pathways. nist.govuni.lunih.gov
Exploration of this compound in Drug Discovery Research Pipelines
The exploration of this compound within drug discovery research pipelines is currently speculative, given that its physiological actions are not known. nist.govuni.lu However, compounds structurally related to plant oxylipins have demonstrated various biological activities, which could provide a rationale for investigating this compound. The general process of drug discovery involves identifying potential therapeutic agents and optimizing their properties.
In preclinical drug discovery, compounds are screened for desired biological activities (hit identification). If this compound or related compounds show promising activity in relevant assays, this compound could potentially serve as a starting point for hit identification or as a reference compound. Subsequent structural modifications and testing would be required for lead optimization to improve potency, selectivity, and other pharmacological properties. While there is no specific data on this compound in this context, the availability of services for hit-to-lead discovery for various biological targets suggests a framework where such a compound could be explored. uni.lu
Should preliminary research identify a biological target modulated by this compound or closely related structures, this compound could potentially be used in target validation studies. These studies aim to confirm the role of a specific protein or pathway in a disease process. By using this compound as a probe to perturb the activity of the suspected target, researchers could gain insights into its functional significance. However, this is contingent upon the identification of a specific biological activity and target for this compound.
Integration of this compound Research with Systems Biology Approaches
Integrating research on this compound with systems biology approaches could provide a broader understanding of its potential biological roles. Systems biology seeks to understand the complex interactions within biological systems. By studying the effects of this compound on cellular pathways, gene expression, or metabolic profiles using high-throughput techniques, researchers could identify networks or processes influenced by this compound. Given its relationship to plant oxylipins involved in various plant physiological processes, systems biology could help elucidate if this compound has analogous or distinct roles in plant or potentially other biological systems.
Identification of Unexplored Biological Roles and Therapeutic Hypotheses
The unknown physiological actions of this compound highlight the potential for identifying entirely unexplored biological roles. Its structural similarity to plant oxylipins, some of which have signaling functions, suggests it might possess bioactivity that has not yet been investigated. nist.govuni.lu Research could focus on screening this compound in a wide range of biological assays to identify novel activities. Based on any observed activity and its structural features, new therapeutic hypotheses could be generated, potentially linking this compound or its derivatives to the modulation of specific biological pathways relevant to diseases.
Strategic Directions for Future this compound Investigations
Future investigations into this compound should strategically focus on elucidating its fundamental biological properties. Key directions include:
Comprehensive biological profiling: Conducting broad screening assays to identify any biological activities in various systems (e.g., enzymatic, cellular, or in vivo models).
Mechanism of action studies: If a biological activity is identified, detailed studies to determine the underlying molecular mechanism and identify specific biological targets.
Exploration of stereoisomer-specific activity: Given that this compound is a specific stereoisomer of dihydrojasmonic acid, comparing its activity to other isomers could reveal stereospecific biological effects.
Investigation in plant biology: Further research into its potential roles in plant growth, development, or defense pathways, building on its structural relationship to plant oxylipins and dihydrojasmonic acid.
Synthesis of derivatives: Based on structural insights and any identified activities, synthesizing and testing derivatives of this compound to explore structure-activity relationships and potentially enhance desired properties.
Q & A
Q. What ethical guidelines apply to non-clinical studies involving this compound?
- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for in vivo work. For human-derived samples, obtain informed consent and anonymize data per GDPR/HIPAA. Disclose all funding sources and potential conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
